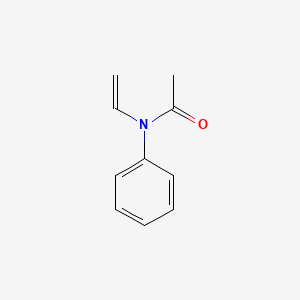
N-Vinylacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Vinylacetanilide: is an organic compound that belongs to the class of vinyl derivatives of acetanilide. It is characterized by the presence of a vinyl group attached to the nitrogen atom of acetanilide.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylacetanilide can be synthesized by the reaction of acetanilide with acetylene. The vinylation process is typically carried out in the presence of a catalyst, and the rate of vinylation is proportional to the first order for both the catalyst concentration and the acetylene pressure . Non-polar solvents are preferred for this reaction to achieve higher yields. The maximum yield of this compound under the studied conditions is below 50%, likely due to side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Vinylacetanilide undergoes various chemical reactions, including polymerization and copolymerization. It can be polymerized using radical initiators to form an amorphous polymer . it does not polymerize with typical cationic, anionic, or Ziegler-type catalysts .
Common Reagents and Conditions:
Polymerization: Radical initiators are commonly used for the polymerization of this compound.
Vinylation: Acetylene and a suitable catalyst are used for the vinylation of acetanilide.
Major Products:
Scientific Research Applications
N-Vinylacetanilide has several applications in scientific research, particularly in the fields of polymer chemistry and materials science
Chemistry: As a monomer for the synthesis of polymers with specific properties.
Biology: In the development of biocompatible materials.
Medicine: Potential use in drug delivery systems and medical devices.
Industry: Production of specialty polymers for coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-Vinylacetanilide primarily involves its ability to undergo polymerization and copolymerization reactions. The vinyl group attached to the nitrogen atom of acetanilide allows it to participate in radical polymerization processes, leading to the formation of polymers with unique properties. The molecular targets and pathways involved in these reactions are related to the reactivity of the vinyl group and the stability of the resulting polymer chains .
Comparison with Similar Compounds
N-Vinylacetamide: Similar in structure but with an amide group instead of an anilide group.
N-Vinylpyrrolidone: Another vinyl compound used in polymer synthesis, known for its water-soluble polymers.
N-Vinylformamide: Used in the production of water-soluble polymers with applications in various industries.
Uniqueness: N-Vinylacetanilide is unique due to the presence of both the vinyl group and the acetanilide moiety, which imparts specific reactivity and properties to the resulting polymers. Its ability to form amorphous polymers with radical initiators distinguishes it from other similar compounds .
Properties
CAS No. |
4091-14-9 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-ethenyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8H,1H2,2H3 |
InChI Key |
WUIIRPAMGBRKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)
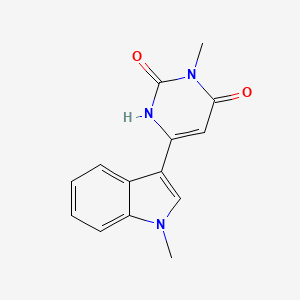
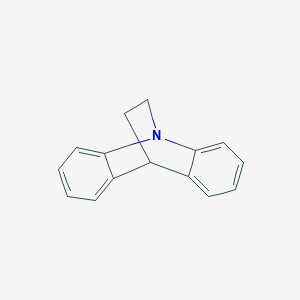

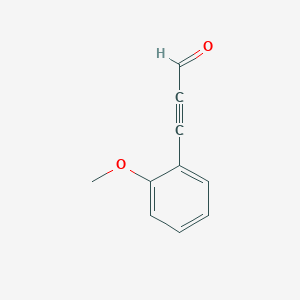
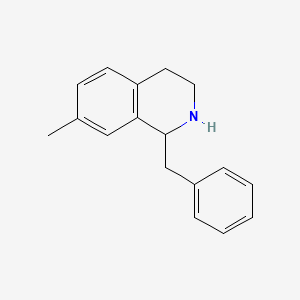
![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)

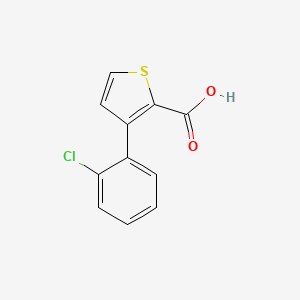
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
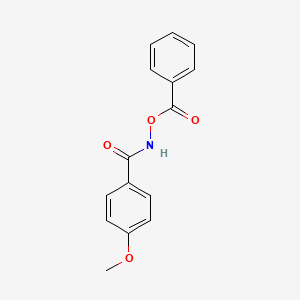
![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)


